molecular formula C20H15N3O7 B011967 10-Hydroxy-9-nitrocamptothecin CAS No. 104267-73-4

10-Hydroxy-9-nitrocamptothecin

カタログ番号 B011967
CAS番号: 104267-73-4
分子量: 409.3 g/mol
InChIキー: DTZABKRGTMUGCV-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Hydroxy-9-nitrocamptothecin is an organic compound with the empirical formula C20H15N3O7 . It is a unique compound that has been used in research and development .


Molecular Structure Analysis

The molecular structure of 10-Hydroxy-9-nitrocamptothecin is characterized by a planar pentacyclic ring system . The molecular weight of the compound is 409.35 .

科学的研究の応用

  • Inhibition of Solute Carrier Transporters : Camptothecin and its derivatives, including 10-Hydroxy-9-nitrocamptothecin, selectively inhibit substrate uptakes mediated by essential human solute carrier transporters (SLCs). This inhibition provides potential targets for therapeutic optimization and reducing toxicity in cancer treatment (Zheng et al., 2016).

  • Effectiveness in Various Cancers : 9-nitrocamptothecin liposome aerosol has shown effectiveness in reducing tumor growth in breast, colon, and lung cancer xenografts in nude mice at doses much smaller than traditionally used (Knight et al., 1999).

  • Combination Therapy : When combined with capecitabine, 9-nitrocamptothecin shows potential in treating metastatic solid tumors, beneficial for patients with refractory tumors (Michaelson et al., 2003).

  • Clinical Trials : 9-nitrocamptothecin is currently in Phase II and III clinical trials for various cancers, demonstrating its potential as an effective anti-tumor agent by inhibiting DNA topoisomerase (Qi & Chun-yan, 2005).

  • Anticancer Drug Development : Camptothecin and its analogs, including 10-Hydroxy-9-nitrocamptothecin, are promising anticancer drugs. Genetic manipulations potentially lead to high-yield Taxus species for taxol supply, relevant for producing these compounds (Wall & Wani, 1998).

  • Treatment of Refractory Ovarian Cancer : Oral 9-nitrocamptothecin has been found effective in treating refractory epithelial ovarian, tubal, or peritoneal cancer, showing a median survival of 8 months and being tolerable for up to 47 weeks (Verschraegen et al., 1999).

  • Pancreatic Cancer Treatment : 9-Nitrocamptothecin has shown potential in treating pancreas cancer by inhibiting DNA topoisomerase I, with promising results in preclinical and clinical trials (Yang, 2008).

  • Identification of Metabolites : In rats, 9-nitro-20(S)-camptothecin is converted into biliary metabolites, which may serve as potential biomarkers for its anticancer activity (Li et al., 2003).

  • Maximum Tolerated Dose and Toxicity : The maximum tolerated oral dose of 9-nitrocamptothecin is 1.5 mg/m2/day for five consecutive days weekly. Significant antitumor activity has been observed, but there is potential for hematologic, gastrointestinal, and urinary bladder toxicity (Verschraegen et al., 1998).

  • Improving Lactone Stability : Liposomal encapsulation of 9-Nitrocamptothecin significantly improves lactone stability in the liver, potentially benefiting clinical applications (Chen et al., 2008).

  • Effect of Food on Drug Disposition : Clinical and pharmacokinetic studies have evaluated the effect of food on the disposition of 9-nitrocamptothecin and its 9-aminocamptothecin metabolite in patients with solid tumors (Zamboni et al., 2006).

  • Synergism with Cyclin-Dependent Kinase Inhibitors : Cyclin-dependent kinase inhibitors enhance the cytotoxic activity of camptothecin derivatives in small cell lung cancer, potentially improving response rates (Hamilton et al., 2014).

  • Self-Microemulsifying Drug Delivery System : The self-microemulsifying drug delivery system (SMEDDS) improves the anticancer effect of oral 9-nitrocamptothecin on human cancer xenografts in nude mice (Lu et al., 2008).

  • Antitumor Activity and Cell Cycle Regulation : 10-Methoxy-9-nitrocamptothecin has high antitumor activity in vitro and in vivo, with potential cell cycle regulation contributing to its anticancer properties (Luo et al., 2006).

  • MONCPT-Induced Cell Cycle Arrest : MONCPT-induced cell cycle G2/M arrest in A549 cells involves the P53 and p38 MAPK pathways, which may contribute to its anti-tumor activity in human non-small cell lung cancer (Zhang et al., 2010).

  • Antiangiogenesis Properties : MONCPT exhibits potential antiangiogenesis properties, which may contribute to its antitumor activity (Yang et al., 2006).

Safety And Hazards

Safety data sheets indicate that 10-Hydroxy-9-nitrocamptothecin should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

将来の方向性

The future directions for 10-Hydroxy-9-nitrocamptothecin and other camptothecin derivatives involve further optimization of therapeutic effectiveness through drug delivery strategies that prolong tumor exposure to these S phase-specific agents. This includes improving oral bioavailability through structure modification and innovative formulation approaches, alternative parenteral dosage forms, and administration schedules .

特性

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZABKRGTMUGCV-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908881
Record name 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Hydroxy-9-nitrocamptothecin

CAS RN

104267-73-4
Record name 9-Hydroxy-10-nitrocamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104267734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 2
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 3
Reactant of Route 3
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 4
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 5
10-Hydroxy-9-nitrocamptothecin
Reactant of Route 6
10-Hydroxy-9-nitrocamptothecin

Citations

For This Compound
2
Citations
G Hamilton, L Klameth, B Rath, T Thalhammer - Molecules, 2014 - mdpi.com
… Finally, 10-hydroxy-9-nitrocamptothecin, used here for comparison, combines the two modifications in position 9 and 10 and this compound was not developed for clinical use. This …
Number of citations: 28 www.mdpi.com
W Du - Tetrahedron, 2003 - Elsevier
1. Introduction 8649 2. The C-ring construction approach 8651 2.1. Comins’s total synthesis of (þ)-camptothecin and (^)-mappicine 8651 2.2. Glaxo Wellcome’s total synthesis of …
Number of citations: 262 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。